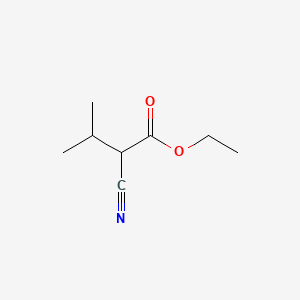

Ethyl 2-cyano-3-methylbutanoate

説明

Significance of Cyanoesters in Synthetic Methodologies

Cyanoesters, as a class of compounds, are highly valued in organic synthesis due to their versatile reactivity. The electron-withdrawing nature of both the cyano and ester groups makes the α-proton (the hydrogen on the carbon bearing both functional groups) acidic and easily removed by a base. This facilitates a variety of carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. acs.org

Their utility is demonstrated in the construction of diverse molecular frameworks, including carbocycles and heterocycles, which are often the core structures of pharmaceuticals and other biologically active compounds. wikipedia.org For instance, cyanoesters are key starting materials in the Knoevenagel condensation, a fundamental reaction for forming new carbon-carbon double bonds. wikipedia.org

Historical Context of Related Alkyl Cyanoacetates in Chemical Synthesis

The broader family of alkyl cyanoacetates, to which ethyl 2-cyano-3-methylbutanoate belongs, has a rich history in chemical synthesis. Historically, their preparation involved the esterification of cyanoacetic acid. google.com This acid was itself produced through the cyanification of sodium chloroacetate (B1199739), followed by acidification. google.com These early methods, however, were often plagued by the formation of inorganic salt byproducts, which complicated the purification of the desired alkyl cyanoacetate (B8463686). google.com

Over the years, significant efforts have been dedicated to improving the synthesis of alkyl cyanoacetates, leading to more efficient and economical processes. These advancements have solidified the role of alkyl cyanoacetates as indispensable intermediates in the preparation of a wide array of organic compounds. google.com A prominent example is ethyl cyanoacetate, a widely used reagent for synthesizing heterocycles like allopurinol, a drug for treating gout. wikipedia.org

Scope and Research Objectives for this compound

Research concerning this compound is primarily focused on its application as a synthetic intermediate. Key research objectives include:

Development of Novel Synthetic Routes: Exploring more efficient and environmentally benign methods for the synthesis of this compound itself.

Application in Target-Oriented Synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products and pharmaceutical agents.

Exploration of its Reactivity: Investigating new chemical transformations involving the unique functional groups of the molecule to expand its synthetic utility.

One area of interest is its potential use in the synthesis of substituted pyrimidines and other heterocyclic systems, which are of significant interest in medicinal chemistry. For example, it is a known downstream raw material for producing 6-amino-5-isopropyl-1-methyl-1H-pyrimidine-2,4-dione. lookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-cyano-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-11-8(10)7(5-9)6(2)3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXJMUDYWSXOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291927 | |

| Record name | Ethyl 2-cyano-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-49-8 | |

| Record name | 3213-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-cyano-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Cyano 3 Methylbutanoate

Classical Synthetic Routes

Traditional methods for synthesizing ethyl 2-cyano-3-methylbutanoate have historically relied on well-established organic reactions. These routes often involve the use of strong bases and alkylating agents, and while effective, may require stringent reaction conditions.

Alkylation and Condensation Reactions of Precursors

A primary and widely utilized method for the synthesis of this compound involves the alkylation of ethyl cyanoacetate (B8463686). chemprob.org This reaction typically employs a strong base to deprotonate the α-carbon of ethyl cyanoacetate, creating a nucleophilic carbanion. This carbanion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as an isopropyl halide, to introduce the isobutyl group.

One specific example involves the reaction of ethyl cyanoacetate with isopropyl iodide in the presence of sodium methoxide (B1231860) in methanol. The reaction mixture is stirred at room temperature and then refluxed to ensure completion.

Another facet of classical synthesis involves condensation reactions. For instance, Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes can be performed in water, catalyzed by morpholine, representing a greener approach within classical methods. researchgate.net While not directly producing this compound, this highlights the versatility of ethyl cyanoacetate in forming new carbon-carbon bonds.

Table 1: Alkylation of Ethyl Cyanoacetate

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Ethyl cyanoacetate | Isopropyl iodide | Sodium methoxide | Methanol | This compound |

This table illustrates a typical alkylation reaction for the synthesis of this compound.

Cyanation Reactions

Cyanation reactions provide an alternative pathway to introduce the nitrile functional group. tcichemicals.com While direct cyanation to form this compound is less common as a primary route, the principles of cyanation are fundamental to the synthesis of its precursors, such as ethyl cyanoacetate itself. orgsyn.orgwikipedia.org The synthesis of ethyl cyanoacetate can be achieved through the reaction of ethyl chloroacetate (B1199739) with sodium cyanide. orgsyn.orgwikipedia.org This precursor is then used in subsequent alkylation steps as described previously.

The cyano group is a potent electron-withdrawing group, which activates the adjacent methylene (B1212753) group in ethyl cyanoacetate, facilitating its deprotonation and subsequent alkylation. tcichemicals.com Various cyanating agents exist, including potassium cyanide and sodium cyanide, which are classical reagents in this type of transformation. tcichemicals.com

Multi-step Synthetic Strategies

The synthesis of this compound is inherently a multi-step process. A common strategy begins with the synthesis of ethyl cyanoacetate, followed by its alkylation. For example, cyanoacetic acid can be prepared from sodium chloroacetate and sodium cyanide, followed by Fischer esterification with ethanol (B145695) to yield ethyl cyanoacetate. wikipedia.org This is then followed by the alkylation with an isopropyl halide.

These multi-step sequences require careful planning and execution to ensure high yields and purity of the final product. Each step, from the initial cyanation to the final alkylation, must be optimized for reaction conditions such as temperature, solvent, and catalyst. savemyexams.com

Advanced Synthetic Approaches

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in chemical research. This has led to the exploration of biocatalysis and green chemistry principles for the synthesis of compounds like this compound.

Chemo-enzymatic and Biocatalytic Synthesis

Chemo-enzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis to create efficient and stereoselective reaction pathways. nih.gov While a direct chemo-enzymatic synthesis for this compound is not extensively documented, the principles can be applied to its synthesis or the synthesis of its chiral precursors. nih.gov

For instance, enzymes like nitrilases can be used for the enantioselective hydrolysis of nitriles, which could be a key step in producing chiral derivatives of this compound. nih.gov Lipases are another class of enzymes used in chemo-enzymatic synthesis, often for resolutions of racemic mixtures or for stereoselective esterification or transesterification reactions. capes.gov.br A process for preparing (S)-α-cyano-3-phenoxybenzyl alcohol, another cyano-containing compound, utilizes a lipase-mediated resolution as a key step. capes.gov.br

Biocatalysis offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. google.com The use of microorganisms or isolated enzymes can lead to the production of enantiomerically pure compounds, which is of significant interest in the pharmaceutical and agrochemical industries. researchgate.net

Table 2: Potential Enzymatic Reactions in the Synthesis of Related Compounds

| Enzyme Type | Reaction Type | Potential Application |

| Nitrilase | Enantioselective hydrolysis | Resolution of racemic cyanohydrins |

| Lipase | Enantioselective esterification | Resolution of racemic alcohols/acids |

| Dehalogenase | Cyanation | Synthesis of cyanohydrins from epoxides |

This table outlines potential enzymatic reactions that could be adapted for the asymmetric synthesis of this compound or its precursors.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound can involve several strategies.

One approach is the use of greener solvents, such as water or ethanol, in reactions like the Knoevenagel condensation. researchgate.net Another principle is the use of catalytic rather than stoichiometric reagents to minimize waste. The development of reusable catalysts is also a key area of research.

Fine bubble technology is an emerging green technique that has been applied to the synthesis of other fine chemicals and could potentially be adapted for processes involving this compound. rsc.org This technology can enhance gas-liquid mass transfer, leading to improved reaction rates and efficiencies. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Catalytic Systems in Formation

The formation of this compound typically involves the alkylation of ethyl cyanoacetate with an isopropyl halide. The efficiency of this reaction can be significantly enhanced through the use of catalytic systems, particularly phase-transfer catalysis (PTC).

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the synthesis of this compound, the enolate of ethyl cyanoacetate, generated by a base in the aqueous phase, is transferred to the organic phase containing the isopropyl halide by a phase-transfer catalyst. This allows the reaction to proceed under mild conditions with improved yields.

Common phase-transfer catalysts for such alkylations are quaternary ammonium (B1175870) and phosphonium (B103445) salts. These catalysts possess a lipophilic exterior and a charged interior, enabling them to transport anions from the aqueous to the organic phase.

Table 1: Representative Phase-Transfer Catalyzed Alkylation of Active Methylene Compounds

| Catalyst | Substrate | Alkylating Agent | Base | Solvent System | Yield (%) |

| Tetrabutylammonium (B224687) Bromide (TBAB) | Hydantoin | Benzyl Bromide | K₂CO₃ | Dichloromethane/Water | 95 |

| Tetrabutylammonium Iodide | Hydantoin | Benzyl Bromide | K₂CO₃ | Dichloromethane/Water | 90 |

| Tetrahexylammonium Bromide | Hydantoin | Benzyl Bromide | K₂CO₃ | Dichloromethane/Water | 86 |

| Trioctylmethylammonium Chloride | Hydantoin | Benzyl Bromide | K₂CO₃ | Dichloromethane/Water | 74 |

This table presents data for the alkylation of a similar active methylene compound, hydantoin, under phase-transfer conditions, illustrating the efficacy of various quaternary ammonium salts as catalysts. nih.gov

The choice of catalyst can influence the reaction rate and yield. For instance, in the alkylation of hydantoins, tetrabutylammonium bromide (TBAB) has been shown to be a highly effective and cost-efficient catalyst. nih.gov The use of different bases, such as potassium carbonate or sodium hydroxide, can also impact the outcome of the reaction. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound, which possesses a chiral center at the α-carbon, requires stereoselective synthetic methods. Both enantioselective and diastereoselective approaches can be employed.

Enantioselective Synthesis

The asymmetric alkylation of ethyl cyanoacetate is a direct route to enantiomerically enriched this compound. This can be achieved using chiral phase-transfer catalysts. Catalysts derived from cinchona alkaloids are particularly effective in inducing enantioselectivity in the alkylation of α-cyanocarboxylates. thieme-connect.comorganic-chemistry.orgnih.gov These catalysts create a chiral environment around the enolate, directing the approach of the electrophile to one face of the prochiral nucleophile, resulting in the preferential formation of one enantiomer.

Table 2: Enantioselective Alkylation of a Cyanoacetate using a Chiral Phase-Transfer Catalyst

| Catalyst | Substrate | Alkylating Agent | Base | Enantiomeric Excess (ee) (%) |

| Chiral Quaternary Ammonium Salt (from Cinchona Alkaloid) | tert-Butyl 2-cyanoacetate | Allyl Bromide | CsOH·H₂O | 85 |

This table provides a representative example of the enantioselective alkylation of a cyanoacetate using a chiral phase-transfer catalyst, demonstrating the potential for high enantioselectivity. thieme-connect.com

Diastereoselective Synthesis

Diastereoselective synthesis of substituted ethyl 2-cyanobutanoates can be achieved by alkylating a chiral 2-cyano ester. In this strategy, a chiral auxiliary is first attached to the cyanoacetate moiety. The inherent chirality of the resulting molecule then directs the diastereoselectivity of the subsequent alkylation step. This approach allows for the synthesis of specific diastereomers of molecules with multiple chiral centers. acs.org

Another advanced strategy involves organocatalytic cascade reactions. For instance, a highly diastereo- and enantioselective reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones has been developed using bifunctional cinchona alkaloid-derived catalysts. nih.govacs.org This type of reaction proceeds through a sequence of thia-Michael addition followed by aldol (B89426) and annulation reactions, creating multiple stereocenters with high control. nih.gov While not a direct synthesis of this compound, this methodology showcases the power of organocatalysis in complex stereoselective transformations of cyano-containing compounds.

Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 3 Methylbutanoate

Fundamental Reaction Pathways

The primary reaction pathways of ethyl 2-cyano-3-methylbutanoate involve transformations of its key functional groups: the cyano and the ester moieties.

Nucleophilic Addition Reactions of the Cyano Group

The cyano group (-C≡N) in this compound is characterized by a polarized triple bond, rendering the carbon atom electrophilic. libretexts.org This allows for nucleophilic addition reactions, a common transformation for nitriles. libretexts.org

One of the most significant reactions of the cyano group is its reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.org This reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, ultimately yielding an amine after an aqueous workup. libretexts.org

Organometallic reagents, such as Grignard reagents, also add to the cyano group. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine leads to the formation of a ketone. libretexts.org

Furthermore, the cyano group can act as a precursor for the synthesis of various heterocyclic compounds. wikipedia.org The electrophilic nature of the carbon atom facilitates cyclization reactions when appropriate nucleophiles are present within the same molecule or added externally.

Hydrolysis of the Ester Functional Group

The ester group in this compound can be hydrolyzed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to yield 2-cyano-3-methylbutanoic acid and ethanol (B145695). libretexts.org This reaction is reversible and is essentially the reverse of Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When treated with a strong base, such as sodium hydroxide, the ester is irreversibly hydrolyzed. The products of this reaction are the salt of the carboxylic acid (sodium 2-cyano-3-methylbutanoate) and ethanol. libretexts.org This process is known as saponification and goes to completion. libretexts.org

A summary of the hydrolysis products is presented in the table below.

| Hydrolysis Type | Reagents | Products |

| Acidic | H₂O, H⁺ catalyst | 2-cyano-3-methylbutanoic acid, Ethanol |

| Basic | NaOH, H₂O | Sodium 2-cyano-3-methylbutanoate, Ethanol |

Condensation Reactions with Amines

This compound can undergo condensation reactions with amines. The nature of the product depends on the reaction conditions and the specific amine used. Generally, the reaction can occur at either the ester or the cyano group.

Amines can react with the ester group via nucleophilic acyl substitution to form the corresponding amide. This reaction typically requires elevated temperatures or a catalyst.

Alternatively, under certain conditions, amines can add to the cyano group. This can lead to the formation of amidines or, through more complex reaction pathways, various heterocyclic structures.

Carbon-Carbon Bond Forming Reactions

The presence of the electron-withdrawing cyano and ester groups makes the α-hydrogen (the hydrogen on the carbon adjacent to both groups) acidic. This acidity allows for the formation of a stabilized carbanion (enolate), which can then participate in various carbon-carbon bond-forming reactions. wikipedia.orgwikipedia.org

Michael Addition Reactions

The enolate generated from this compound can act as a Michael donor in Michael addition reactions. wikipedia.orglscollege.ac.in This reaction involves the 1,4-conjugate addition of the nucleophilic enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves three main steps:

Deprotonation of the α-carbon of this compound by a base to form a resonance-stabilized enolate. masterorganicchemistry.com

The enolate attacks the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and another enolate. lscollege.ac.inmasterorganicchemistry.com

Protonation of the newly formed enolate to give the final Michael adduct. masterorganicchemistry.com

The table below provides examples of typical Michael acceptors used in these reactions.

| Michael Acceptor Type | Example |

| α,β-Unsaturated Ketone | Methyl vinyl ketone |

| α,β-Unsaturated Ester | Ethyl acrylate |

| α,β-Unsaturated Nitrile | Acrylonitrile |

The resulting products are highly functionalized molecules containing a 1,5-dicarbonyl or related structure, which are valuable intermediates in organic synthesis. lscollege.ac.in

Catalytic Aldol-Type Reactions

While the classical aldol (B89426) reaction involves the reaction of an enolate with an aldehyde or ketone, this compound can participate in related transformations. For instance, in reactions analogous to the Knoevenagel condensation, the active methylene (B1212753) group can react with aldehydes and ketones.

Recent research has also explored catalytic variants of aldol-type reactions. For example, a mild, catalytic O-silylative aldol reaction between ethyl diazoacetate and aldehydes has been developed. nih.gov While this specific example does not use this compound, the principles can be extended. The use of a catalyst, often in conjunction with a silylating agent, allows the reaction to proceed under mild conditions to afford the aldol product in good yields. nih.gov In such a reaction involving this compound, the enolate would add to an aldehyde, and the resulting alkoxide would be trapped by a silylating agent to form a silyl (B83357) ether.

Knoevenagel Condensation and Related Processes

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration, resulting in an α,β-unsaturated product. wikipedia.org this compound, possessing an activated methylene group due to the adjacent cyano and ester functionalities, readily participates in this reaction with various aldehydes and ketones. wikipedia.org

The general scheme involves the reaction of an aldehyde or ketone with an active hydrogen-containing compound, catalyzed by a weak base like an amine. wikipedia.org In the context of this compound, the reaction yields substituted alkenes. For instance, its condensation with 2-methoxybenzaldehyde (B41997) in ethanol, using piperidine (B6355638) as a base, produces the corresponding α,β-unsaturated enone. wikipedia.org

Recent advancements have explored the use of novel catalysts for this transformation. For example, carbon dots derived from 5-hydroxymethylfurfural (B1680220) (HMF-CDs) have been shown to effectively photocatalyze the Knoevenagel condensation of ethyl cyanoacetate (B8463686) (a related compound) with a range of aromatic, aliphatic, and heteroaromatic aldehydes and ketones. mdpi.com This method is noted for its sustainability, with the catalyst being recyclable for several cycles without significant loss of activity. mdpi.com Metal-organic frameworks (MOFs) like UMCM-1-NH2, IRMOF-3, and MIXMOF have also demonstrated catalytic activity for the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. ornl.gov

A notable variation is the Doebner modification, which employs pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This often leads to condensation accompanied by decarboxylation. wikipedia.org

The products of these condensations are valuable intermediates in their own right. For example, the reaction of ethyl cyanoacetate with aromatic aldehydes yields acrylamide (B121943) derivatives that can be further modified. ekb.eg

Table 1: Examples of Knoevenagel Condensation Products with Ethyl Cyanoacetate

| Aldehyde/Ketone | Product | Catalyst | Reference |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Ethyl (E)-2-cyano-3-(2-methoxyphenyl)acrylate | Piperidine | wikipedia.org |

| 4-Methoxybenzaldehyde | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | HMF-CDs (photocatalyst) | mdpi.com |

| p-Tolualdehyde | Ethyl (E)-2-cyano-3-(p-tolyl)acrylate | HMF-CDs (photocatalyst) | mdpi.com |

Heterocyclic Ring Formation and Derivatization

This compound and its close analog, ethyl cyanoacetate, are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds. ekb.egtubitak.gov.tr The strategic placement of the cyano and ester groups allows for reactions with bidentate reagents to construct various ring systems. tubitak.gov.tr

One common application is in the synthesis of pyridine derivatives. For example, the reaction of an acrylamide derivative, formed from the Knoevenagel condensation of ethyl cyanoacetate and an aromatic aldehyde, with another equivalent of ethyl cyanoacetate in the presence of triethylamine (B128534) leads to the formation of a substituted phenylpyridine-3-carboxylate. ekb.eg Similarly, dihydropyridinecarbonitriles can be synthesized by reacting 3-aryl-1-(2-naphthyl)prop-2-en-1-ones with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate. researchgate.net

The Gewald reaction, which is a multicomponent reaction, also utilizes a Knoevenagel condensation step to produce polysubstituted 2-aminothiophenes. wikipedia.org Furthermore, ethyl cyanoacetate is a key component in the Hantzsch pyridine synthesis and the Feist–Benary furan (B31954) synthesis. wikipedia.org

The reactivity of the cyanoacetamide moiety, derived from ethyl cyanoacetate, has been extensively exploited. ekb.egtubitak.gov.tr For instance, 2-cyano-N-(5-methylthiazol-2-yl)acetamide, synthesized from 5-methylthiazol-2-amine and ethyl cyanoacetate, serves as a precursor for various heterocyclic systems including aminopyrazoles, pyridine-3-carbonitriles, and oxopyridine-3-carboxylates through reactions with hydrazines, active methylene reagents, and other synthons. ekb.eg

Table 2: Examples of Heterocyclic Systems Synthesized from Ethyl Cyanoacetate Derivatives

| Reactant(s) | Resulting Heterocycle | Reference |

|---|---|---|

| Acrylamide derivative, Ethyl cyanoacetate | Phenylpyridine-3-carboxylate | ekb.eg |

| 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones, Ethyl cyanoacetate | Dihydropyridinecarbonitrile | researchgate.net |

| 2-Cyano-N-(5-methylthiazol-2-yl)acetamide, Hydrazines | Aminopyrazole | ekb.eg |

Mechanistic Elucidation of Transformations

The mechanism of reactions involving this compound is centered around the reactivity of its functional groups. The Knoevenagel condensation, for instance, proceeds via a nucleophilic addition of the enolate, formed by deprotonation of the active methylene group, to the carbonyl carbon of an aldehyde or ketone. wikipedia.org This is followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The use of a mild base is crucial to favor the deprotonation of the active methylene compound over the self-condensation of the carbonyl reactant. wikipedia.org

In the formation of heterocyclic compounds, the cyanoacetamide derivatives exhibit both nucleophilic and electrophilic properties. tubitak.gov.tr The active methylene carbon (C-2) and the nitrogen of the amide are typical nucleophilic centers, while the carbonyl carbon (C-1) and the carbon of the cyano group (C-3) act as electrophilic sites. tubitak.gov.tr This dual reactivity allows for a variety of cyclization strategies.

Recent studies on related compounds have provided further mechanistic insights. For example, in the photocatalyzed Knoevenagel condensation using HMF-CDs, it is proposed that the carbon dots act as both a basic species and a photo-active component, with the involvement of a superoxide (B77818) radical anion. mdpi.com

Investigations into the self-condensation of ethyl cyanoacetate have revealed that under certain conditions, such as in the presence of excess potash in DMSO, an intermolecular Claisen-type condensation can occur involving three molecules of the substrate. chemprob.org This highlights the complex reactivity profile of this class of compounds.

The study of keto-enol tautomerism is also crucial for understanding the reactivity of related β-keto esters. For instance, diethyl 2-cyano-3-oxosuccinate, synthesized via a Claisen condensation of ethyl cyanoacetate and diethyl oxalate, exists predominantly in the enol form in solution, as confirmed by various spectroscopic methods. mdpi.com This enolic character, which imparts acidity, can influence the reaction pathways and even lead to autohydrolysis. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C8H13NO2 |

| Ethyl cyanoacetate | C5H7NO2 |

| 2-Methoxybenzaldehyde | C8H8O2 |

| Piperidine | C5H11N |

| 5-Hydroxymethylfurfural | C6H6O3 |

| Benzaldehyde | C7H6O |

| Pyridine | C5H5N |

| Acrylamide | C3H5NO |

| Triethylamine | C6H15N |

| Ammonium acetate | C2H7NO2 |

| 5-Methylthiazol-2-amine | C4H6N2S |

| 2-Cyano-N-(5-methylthiazol-2-yl)acetamide | C7H7N3OS |

| Diethyl 2-cyano-3-oxosuccinate | C9H11NO5 |

| Diethyl oxalate | C6H10O4 |

| Potash (Potassium Carbonate) | K2CO3 |

| Dimethyl sulfoxide (B87167) (DMSO) | C2H6OS |

| Ethyl 2-cyano-3-methylhexanoate | C10H17NO2 |

| Ethyl 2-methylbutyrate | C7H14O2 |

Derivatization and Analog Synthesis

Formation of Amides and Esters

The ester and cyano groups in ethyl 2-cyano-3-methylbutanoate are primary sites for derivatization. The ethyl ester can be converted to other esters or hydrolyzed to a carboxylic acid, which can then be transformed into an amide.

Ester Transformations:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-cyano-3-methylbutanoic acid and ethanol (B145695). This carboxylic acid is a crucial intermediate for the synthesis of amides and other acid derivatives.

Transesterification: The ethyl group can be exchanged with other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. This process allows for the synthesis of a variety of ester analogs.

Amide Formation: Direct conversion of the ester to an amide can be challenging, but it is typically achieved in a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid. The resulting 2-cyano-3-methylbutanoic acid can then be coupled with a primary or secondary amine using a standard coupling agent (e.g., DCC, EDC) to form the desired amide.

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Hydrolysis | H₂O, Acid or Base Catalyst | 2-cyano-3-methylbutanoic acid | Intermediate for amide synthesis |

| Transesterification | R-OH, Acid or Base Catalyst | New Ester (R-OOC-C(CN)H-CH(CH₃)₂) | Creates diverse ester analogs |

| Amidation (via acid) | 1. Hydrolysis 2. Amine (R'R''NH), Coupling Agent | 2-cyano-3-methylbutanamide derivative | Introduces amide functionality |

Reduction Reactions of the Nitrile Group

The selective reduction of the nitrile group in the presence of the ester is a key transformation for producing valuable amine derivatives.

Catalytic Hydrogenation: The most effective method for selectively reducing the nitrile group is catalytic hydrogenation. researchgate.net Using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum, the nitrile can be converted to a primary amine (R-CH₂NH₂) while leaving the ester group intact. researchgate.netwikipedia.org This method is often preferred for its high selectivity and efficiency. researchgate.net Reaction conditions such as solvent, temperature, and hydrogen pressure are critical factors for achieving high yields of the primary amine and minimizing the formation of secondary and tertiary amine byproducts. wikipedia.org

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the nitrile group. libretexts.org However, LiAlH₄ is highly reactive and will typically reduce both the nitrile and the ester functionalities, leading to an amino alcohol. Therefore, it is not suitable for the selective reduction of the nitrile in this compound if the ester group is to be preserved. youtube.com

A milder hydride reagent, Diisobutylaluminium hydride (DIBAL-H), is commonly used to reduce nitriles to aldehydes after subsequent hydrolysis. wikipedia.orgyoutube.com This provides an alternative pathway for derivatization.

| Reducing Agent | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂/Raney Ni | Elevated temperature and pressure | Ethyl 3-aminomethyl-3-methylbutanoate | High selectivity for nitrile over ester. researchgate.netwikipedia.org |

| H₂/Pd/C | H₂ gas, various solvents (e.g., methanol) | Ethyl 3-aminomethyl-3-methylbutanoate | Good selectivity for nitrile reduction. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, followed by acid workup | (2-aminomethyl-3-methyl)butanol | Reduces both nitrile and ester groups. youtube.com |

| DIBAL-H | Anhydrous solvent, followed by aqueous workup | Ethyl 2-formyl-3-methylbutanoate | Reduces nitrile to an imine, which hydrolyzes to an aldehyde. wikipedia.orgyoutube.com |

Advanced Derivatization for Complex Organic Frameworks

This compound is a precursor for synthesizing more complex molecular structures, including various heterocyclic and polycyclic systems. The presence of multiple reactive sites allows it to participate in cascade and multicomponent reactions.

One significant application is in the synthesis of pyran derivatives. A three-component reaction between an aldehyde, malononitrile, and a β-ketoester like ethyl acetoacetate (B1235776) can yield highly substituted 2-amino-3-cyano-4H-pyran structures. scielo.org.mx While not directly using this compound, this demonstrates the utility of the α-cyano ester moiety in building complex heterocycles.

Furthermore, the activated C-H group adjacent to the cyano and ester functions can act as a nucleophile. This reactivity is harnessed in organocatalytic cascade reactions. For instance, α-cyano esters can participate in Michael additions followed by intramolecular cyclizations to create densely functionalized carbocyclic and heterocyclic scaffolds. nih.gov These asymmetric strategies allow for the construction of biologically relevant frameworks with high stereocontrol. nih.gov

Synthesis of Chiral Derivatives and Analogs

This compound possesses a stereogenic center at the C2 carbon, meaning it exists as a pair of enantiomers. The synthesis of single enantiomers or the use of the racemic mixture to generate new chiral molecules is a significant area of research.

Asymmetric synthesis strategies can be employed to produce enantiomerically pure or enriched derivatives:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Chiral Catalysis: A small amount of a chiral catalyst can be used to control the stereoselectivity of a reaction. This is seen in asymmetric hydrogenations or organocatalytic reactions, such as the enantioselective Michael additions which can set new stereocenters with high fidelity. nih.govchemrxiv.org

Resolution: The racemic mixture can be separated into its individual enantiomers. This is often achieved by reacting the racemate with a single enantiomer of another chiral compound to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. york.ac.uk

These methods enable the creation of specific stereoisomers of derivatives, which is crucial for applications where biological activity is dependent on a precise three-dimensional structure.

Applications of Ethyl 2 Cyano 3 Methylbutanoate As a Versatile Synthetic Building Block

Role in Pharmaceutical Synthesis Intermediates

Ethyl 2-cyano-3-methylbutanoate serves as a crucial building block in the synthesis of pharmaceutical intermediates. smolecule.comcymitquimica.com The presence of both a cyano and an ester group provides multiple reaction sites for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs). ontosight.ai

One notable application is in the synthesis of pregabalin (B1679071) analogues. smolecule.com Structural analogues that feature cyano groups are instrumental in creating γ-amino acids, which are key components for neuropathic pain management drugs. smolecule.com Additionally, derivatives of this compound have been investigated for the synthesis of antibacterial agents. smolecule.com The branched structure of these cyanoesters can improve membrane penetration, a desirable characteristic in the design of new antimicrobial drugs. smolecule.com

The versatility of this compound is further demonstrated by its use in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. alibaba.com The reactivity of the cyano group is often exploited in these synthetic pathways. alibaba.com For instance, ethyl (R)-4-cyano-3-hydroxybutanoate, a related chiral synthon, is critical for the side chain of the cholesterol-lowering drug atorvastatin. nih.gov

Table 1: Pharmaceutical Intermediates Derived from this compound and Related Compounds

| Intermediate | Therapeutic Area | Reference |

| Pregabalin Analogues | Neuropathic Pain | smolecule.com |

| Antibacterial Agents | Infectious Diseases | smolecule.com |

| Atorvastatin Side Chain | Cardiovascular Disease | nih.gov |

| Anticonvulsants | Neurology | ontosight.ai |

| Antidepressants | Psychiatry | ontosight.ai |

Utility in Agrochemical and Specialty Chemical Production

The application of this compound extends to the agrochemical sector, where its derivatives are explored for use as pesticides and herbicides. smolecule.com The biological activity of compounds derived from this intermediate makes them candidates for developing new crop protection agents. smolecule.com For example, certain 2-cyanoacrylate derivatives have shown potential as herbicidal inhibitors of photosystem II (PSII) electron transport. researchgate.net

In the realm of specialty chemicals, this compound is utilized in the production of fragrances and flavors. The ester functional group contributes to the often fruity aroma of these molecules. cymitquimica.com Furthermore, its derivatives are employed in the manufacturing of various fine chemicals. alibaba.com

Table 2: Applications in Agrochemical and Specialty Chemical Production

| Application Area | Specific Use | Reference |

| Agrochemicals | Herbicides, Pesticides | smolecule.com |

| Specialty Chemicals | Fragrances, Flavors |

Contributions to Material Science Research

In material science, this compound and its derivatives are investigated for their potential in developing new polymers and coatings. smolecule.comontosight.ai The incorporation of the cyano group into polymer backbones can modify the physical and chemical properties of the resulting materials, leading to enhanced performance characteristics. For example, cyanoacrylates, which are structurally related, are known for their rapid polymerization in the presence of moisture, forming strong adhesive bonds. smolecule.com This property makes them suitable for use in adhesives. smolecule.com

Research has also explored the use of cyanoacetic esters in advanced materials for organic light-emitting diodes (OLEDs). alibaba.com These materials function as organic semiconductors in electronic devices, and derivatives of ethyl 2-cyanoacetate can help improve the performance and stability of these devices. alibaba.com

Table 3: Material Science Applications

| Application | Function | Reference |

| Adhesives | Rapid Polymerization | smolecule.com |

| Polymer Additives | Modification of Properties | smolecule.com |

| OLEDs | Organic Semiconductors | alibaba.com |

Strategic Use in Peptide Synthesis

The structural framework of this compound and related compounds makes them useful in the field of peptide synthesis. smolecule.com For instance, ethyl 2-cyanoacetate can be converted into amino acids like glycine (B1666218) through malonic ester synthesis. alibaba.com These amino acids are the fundamental building blocks of peptides and proteins. alibaba.com The ability to synthesize modified amino acids and peptides is crucial for developing new therapeutic agents and research tools.

Development of Precursors for Bioactive Molecules

This compound is a key precursor in the synthesis of a wide range of bioactive molecules. smolecule.com Its unique chemical structure allows for a variety of reactions to form more complex compounds with potential biological activity. For example, it serves as a starting material for synthesizing γ-amino acids for neuropathic pain management and branched cyanoesters for antibacterial drug design. smolecule.com

The compound has also been identified in studies of fermented foods, such as dawadawa, a condiment made from Bambara groundnut, suggesting its potential role in the formation of flavor and bioactive compounds during fermentation. researchgate.netuj.ac.zanih.gov The presence of such metabolites in fermented foods is of interest for their potential health and nutritional benefits. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 2-cyano-3-methylbutanoate. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule. nih.gov

In ¹H NMR, the distinct electronic environments of the hydrogen atoms result in a unique set of signals, each characterized by a specific chemical shift (δ), multiplicity (splitting pattern), and integration value. The ethyl group protons typically appear as a quartet and a triplet. The single proton on the chiral center (α-carbon) would likely appear as a doublet, coupled to the proton on the adjacent isopropyl group. The isopropyl group itself would show a multiplet for the CH proton and two distinct signals (or a doublet of doublets) for the diastereotopic methyl groups.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms like oxygen and nitrogen. docbrown.infolibretexts.org The carbonyl carbon of the ester and the nitrile carbon are particularly diagnostic, appearing at the downfield end of the spectrum. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structures.

| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ester -CH₂- | ~4.2 (quartet) | ~62 |

| Ester -CH₃ | ~1.3 (triplet) | ~14 |

| α-CH (cyano) | ~3.5 (doublet) | ~45 |

| Isopropyl -CH | ~2.4 (multiplet) | ~30 |

| Isopropyl -CH₃ | ~1.1 (doublet), ~1.0 (doublet) | ~19, ~18 |

| Cyano (C≡N) | - | ~116 |

| Carbonyl (C=O) | - | ~165 |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which is crucial for its identification. When coupled with Gas Chromatography (GC-MS), it provides a robust method for analyzing reaction mixtures and confirming the presence of the target compound. nih.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound (Molecular Weight: 155.19 g/mol ), key fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) and cleavage alpha to the carbonyl group. libretexts.orgchemguide.co.uklibretexts.org The presence of the isopropyl group can lead to the formation of a stable isopropyl cation ([CH(CH₃)₂]⁺, m/z 43). PubChem data indicates a prominent peak at m/z 68, which could correspond to the [CH(CN)C(CH₃)₂]⁺ fragment after the loss of the ethoxy group and subsequent rearrangement. nih.gov

During a synthesis, MS can be used to monitor the reaction's progress by tracking the disappearance of reactant ions and the appearance of the product's molecular ion (m/z 155) and its characteristic fragments.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 155 | [C₈H₁₃NO₂]⁺ (Molecular Ion) | - |

| 110 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 82 | [M - COOC₂H₅]⁺ | Carboethoxy radical |

| 68 | [CH(CN)C(CH₃)₂]⁺ | Ethoxycarbonyl radical, rearrangement |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing specific bond vibrations (stretching or bending). docbrown.info

The IR spectrum of this compound will be dominated by two very characteristic and strong absorption bands: one for the nitrile group (C≡N) and one for the ester carbonyl group (C=O). The C≡N stretch typically appears in the region of 2260-2220 cm⁻¹. The C=O stretch of a saturated ester is found in the 1750-1735 cm⁻¹ range. docbrown.info Additionally, the C-O stretching vibrations of the ester group will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Nitrile | C≡N | Stretch | ~2240 (Medium-Weak) |

| Ester Carbonyl | C=O | Stretch | ~1740 (Strong) |

| Ester C-O | C-O | Stretch | ~1250-1100 (Strong) |

| Alkyl C-H | C-H | Stretch | ~2980-2850 (Variable) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from reactants, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. e3s-conferences.orgnih.gov In a typical GC setup, the sample is vaporized and transported by a carrier gas (like helium or nitrogen) through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. researchgate.net For enhanced selectivity, especially in complex matrices, a nitrogen-specific detector can be employed. nih.gov

Since this compound possesses a chiral center at the second carbon, its enantiomers can be separated using chiral GC. This involves using a special column with a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of reactions that produce this compound. sielc.com It is particularly useful for analyzing samples that are not sufficiently volatile for GC or that might decompose at high temperatures.

A common approach is reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com An acidic modifier like formic or phosphoric acid is often added to the mobile phase to ensure sharp peaks. sielc.com As the reaction proceeds, HPLC analysis can show the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product, allowing for real-time tracking of conversion and purity. Detection is usually accomplished with a UV detector, as the ester and nitrile groups provide some UV absorbance at low wavelengths (around 200-210 nm). google.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to model the electronic structure of ethyl 2-cyano-3-methylbutanoate, offering insights into its stability and chemical behavior. Methods like Density Functional Theory (DFT) and ab initio calculations can determine the molecule's ground-state geometry, electron distribution, and orbital energies.

Key Predicted Electronic Properties:

Electron Density and Electrostatic Potential: Calculations can map the electron density surface, revealing the distribution of charge across the molecule. The electrostatic potential map would highlight electron-rich regions, such as the oxygen atoms of the ester group and the nitrogen of the nitrile group, as sites susceptible to electrophilic attack. Conversely, electron-deficient areas, like the alpha-carbon (C2), are identified as likely sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is likely localized around the more electron-rich parts of the molecule, while the LUMO would be associated with the π* orbitals of the nitrile and carbonyl groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Example of Computationally Derived Data:

While specific quantum chemical studies on this molecule are not widely published, computational databases provide predicted properties. For instance, predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, can be calculated for different ions of the compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 156.10192 | 133.5 |

| [M+Na]⁺ | 178.08386 | 141.5 |

| [M-H]⁻ | 154.08736 | 134.3 |

| [M+NH₄]⁺ | 173.12846 | 152.5 |

| [M+K]⁺ | 194.05780 | 142.0 |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathway from reactants to products.

A common synthesis route for α-cyano esters is the alkylation of a cyanoacetate (B8463686) precursor. google.com For this compound, this involves the reaction of ethyl cyanoacetate with an isopropyl halide.

Modeling the Alkylation Reaction:

Reactant and Product Geometries: The first step is to calculate the optimized geometries and energies of the reactants (ethyl cyanoacetate anion, isopropyl halide) and the products (this compound, halide ion).

Transition State Search: Computational algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. For an Sₙ2 reaction like this, the TS would feature a partially formed bond between the carbanion of ethyl cyanoacetate and the isopropyl group's carbon, and a partially broken bond between the carbon and the leaving halide.

Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation energy (Ea) of the reaction. A lower calculated activation energy suggests a faster reaction rate.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

This type of analysis allows for the theoretical investigation of reaction kinetics and the effects of different solvents, bases, or leaving groups on the reaction outcome without extensive laboratory experimentation.

Conformational Analysis and Stereochemical Predictions

This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis, the study of the energies of these different conformers, is essential for understanding the molecule's preferred shape and its influence on physical and chemical properties. lumenlearning.comlibretexts.org

The most significant conformational freedom arises from rotation around the C2-C3 bond, which connects the stereocenter to the isopropyl group. A Newman projection looking down this bond allows for the visualization of different staggered and eclipsed conformations. youtube.com

Staggered Conformations: These are generally lower in energy. libretexts.org

Anti-conformation: The largest groups on the adjacent carbons (the ethoxycarbonyl group on C2 and a methyl group on C3) are positioned 180° apart. This is typically the most stable conformation due to minimized steric hindrance. youtube.com

Gauche conformations: The largest groups are positioned 60° apart. These are generally less stable than the anti-conformation due to steric strain between the bulky groups. youtube.com

Eclipsed Conformations: These are high-energy states where the groups on adjacent carbons are directly aligned, leading to maximum steric repulsion. lumenlearning.com The fully eclipsed conformation, where the largest groups eclipse each other, is the least stable. youtube.com

Table 2: Qualitative Relative Energies of C2-C3 Bond Rotamers

| Conformation | Dihedral Angle (COOEt-C-C-CH₃) | Key Interaction | Predicted Relative Energy |

| Anti | ~180° | Minimized steric hindrance | Lowest |

| Gauche | ~60° | Steric interaction (COOEt / CH₃) | Intermediate |

| Eclipsed | ~120° | Eclipsing (H / COOEt) | High |

| Fully Eclipsed | 0° | Eclipsing (CH₃ / COOEt) | Highest |

Emerging Research Directions and Future Perspectives

Integration in Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis. ethernet.edu.et Flow chemistry, utilizing microreactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product purity. ethernet.edu.etymc.co.jp While specific studies on Ethyl 2-cyano-3-methylbutanoate in flow systems are emerging, extensive research on its parent compound, ethyl cyanoacetate (B8463686), demonstrates the potential of this technology.

A notable application is the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde, which has been successfully implemented in a continuous-flow monolithic microreactor. nih.gov In this system, researchers found that complete substrate conversion to ethyl α-cyanocinnamate could be achieved in as little as six minutes at 50 °C. nih.gov The use of a microreactor not only accelerated the reaction but also allowed for precise control and easy scalability. nih.gov Such systems provide significant advantages, particularly for handling potentially hazardous reagents or thermally sensitive intermediates, which can be generated and consumed in situ, minimizing risks associated with transport and storage. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Synthesis for Cyanoacetate Condensation

| Parameter | Conventional Batch Reaction | Flow Microreactor Synthesis |

| Reaction Time | Typically hours | As low as 6 minutes nih.gov |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio for superior heat exchange ethernet.edu.et |

| Mass Transfer | Dependent on stirring efficiency | Efficient and rapid due to small channel dimensions ethernet.edu.et |

| Safety | Higher risk with exothermic reactions or hazardous intermediates | Minimized volumes and in-situ generation/consumption improve safety beilstein-journals.org |

| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel |

| Control | Less precise control over temperature and residence time | Precise, computer-controlled regulation of parameters ymc.co.jp |

The principles demonstrated with ethyl cyanoacetate are directly transferable to this compound. The integration of its synthesis and subsequent transformations into flow systems could enable the safe and efficient production of complex, chiral molecules, opening new avenues for automated chemical manufacturing. wiley-vch.de

Multicomponent Reaction Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are a cornerstone of modern synthetic efficiency. frontiersin.org Compounds like this compound, possessing an active methylene (B1212753) group flanked by electron-withdrawing nitrile and ester functionalities, are ideal candidates for MCRs.

Research has extensively utilized the related building blocks, ethyl cyanoacetate and ethyl acetoacetate (B1235776), in MCRs to construct a diverse range of heterocyclic compounds. For instance, a three-component reaction involving an aldehyde, malononitrile, and ethyl acetoacetate under infrared irradiation is used to efficiently synthesize 4H-pyran derivatives. scielo.org.mx Similarly, ethyl cyanoacetate is a key component in the synthesis of dihydro- chemprob.orgnih.govstenutz.eutriazolo[1,5-a]pyrimidines and other medicinally relevant scaffolds. frontiersin.org The cyano group in these structures often acts as a potent electrophile or a precursor for other functional groups. nih.gov

The development of MCRs involving this compound could lead to the rapid assembly of complex molecular architectures with high atom economy. These one-pot reactions avoid the need for isolating intermediates, thereby reducing solvent waste and purification steps, aligning with the principles of green chemistry. frontiersin.org The ability to systematically vary each component in an MCR allows for the creation of large chemical libraries for drug discovery and material science applications. nih.gov

Bio-inspired Synthetic Approaches and Enzymatic Transformations

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. This approach is increasingly being applied to reactions involving cyanoacetate derivatives. A prime example is the use of lipases to catalyze the three-component synthesis of 2-amino-4H-pyrans from aldehydes, malononitrile, and ethyl acetoacetate. frontiersin.org This reaction proceeds efficiently and demonstrates the potential of enzymes to facilitate complex bond formations.

Enzymatic transformations involving this compound could offer several advantages:

Enantioselectivity: Enzymes can distinguish between enantiomers, enabling the synthesis of highly pure chiral compounds, which is critical for pharmaceutical applications.

Regioselectivity: Enzymes can target specific functional groups within a molecule, avoiding the need for complex protecting group strategies.

Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, reducing energy consumption and decomposition of sensitive molecules.

Future research will likely focus on discovering or engineering enzymes that can act directly on this compound or its derivatives to perform specific transformations, such as stereoselective hydrolysis, reduction, or participation in carbon-carbon bond-forming reactions.

Catalyst Design and Optimization for Specific Transformations

The reactivity of this compound is highly dependent on the catalyst employed. The design and optimization of catalysts are crucial for controlling the outcome of its transformations, enhancing reaction rates, and improving yields. Research on the parent ethyl cyanoacetate provides a clear roadmap for this field.

Table 2: Catalyst Systems for Transformations of Cyanoacetate Derivatives

| Catalyst Type | Example | Reaction | Key Findings | Source |

| Heterogeneous (Modified Solid Support) | Amine-grafted silica (B1680970) monoliths | Knoevenagel Condensation | Diamine functional groups showed the highest activity and stability in a flow microreactor. nih.gov | nih.gov |

| Homogeneous (Acid) | Silicotungstic Acid | Esterification | An effective and less polluting catalyst for the synthesis of ethyl cyanoacetate. researchgate.net | researchgate.net |

| Homogeneous (Base) | Sodium Ethoxide | Claisen Condensation | Used for the synthesis of diethyl 2-cyano-3-oxosuccinate from ethyl cyanoacetate and diethyl oxalate. mdpi.com | mdpi.com |

| Biocatalyst | Lipase | Multicomponent Reaction | Successfully catalyzed the synthesis of biologically active 2-amino-4H-pyrans. frontiersin.org | frontiersin.org |

Optimization efforts have shown significant results. In the catalytic Knoevenagel condensation, modifying a silica support with diamine functional groups was found to be more effective than using simple aminopropyl groups, highlighting the importance of the catalyst's microenvironment. nih.gov For esterification reactions, heteropoly acids like silicotungstic acid have been investigated as environmentally friendlier alternatives to traditional mineral acids. researchgate.net The strategic selection of a catalyst—be it a heterogeneous system for easy separation, a specific homogeneous catalyst for tailored reactivity, or a biocatalyst for unparalleled selectivity—is a key area of ongoing research to unlock the full synthetic potential of this compound.

Exploration of New Chemical Transformations

The unique combination of functional groups in this compound makes it a versatile substrate for exploring novel chemical reactions. Research on the closely related ethyl cyanoacetate has revealed its capacity to undergo transformations beyond simple condensations.

One area of exploration is self-condensation reactions. Under specific conditions, ethyl cyanoacetate can undergo an intermolecular Claisen-type condensation involving three molecules to form highly complex structures like ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate. chemprob.org Another novel transformation is its alkylation with reagents like 1,2-dichloroethane, which can lead to the formation of cyclopropane (B1198618) and cyclohexane (B81311) derivatives. chemprob.org

Furthermore, ethyl cyanoacetate serves as a fundamental building block for a vast array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. wikipedia.org For example, it is a key starting material in the synthesis of:

Allopurinol: Used to treat gout. wikipedia.org

Theophylline and Caffeine: Widely known purine (B94841) derivatives. wikipedia.org

Pyrazolo[3,4-b]pyridine derivatives: A class of compounds with significant biological activity. frontiersin.org

Recent studies have also shown that ethyl cyanoacetate can act as a carbon-based nucleophile in reactions with electrophiles like imidazole (B134444) N-oxides, leading to new C-H functionalization products. beilstein-journals.org Applying these innovative transformations to this compound is a promising future direction, potentially yielding novel, structurally complex, and biologically active molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-cyano-3-methylbutanoate with high purity?

- Methodology : A typical approach involves nucleophilic substitution or esterification under anhydrous conditions. For example, analogous esters (e.g., methyl amino esters in ) are synthesized using reagents like trifluoromethanesulfonic acid derivatives in tetrahydrofuran (THF) with diisopropylethylamine (DIEA) as a base, under nitrogen at 60°C for 24+ hours. Purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient) is effective for isolating polar esters .

- Key Considerations : Optimize reaction time and stoichiometry to minimize side products. Monitor via TLC or LCMS for intermediate tracking.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR for confirming substituent positions and stereochemistry (e.g., methyl and cyano groups in ).

- Mass Spectrometry (LCMS/HRMS) : To verify molecular weight and fragmentation patterns.

- Chiral GC : For enantiomeric analysis, as demonstrated in using γ-cyclodextrin phases to resolve stereoisomers.

Advanced Research Questions

Q. How can enantiomeric resolution and quantification be achieved for this compound?

- Methodology : If chirality exists (e.g., from a stereogenic center), employ chiral chromatography (GC or HPLC) with phases like γ-cyclodextrin ( ). For quantification, use calibration curves with enantiopure standards. Detection thresholds (e.g., 1.5–51 mg/L in wine matrices) highlight sensitivity requirements .

- Challenges : Solvent selection and column temperature optimization to prevent peak broadening.

Q. What computational tools predict the compound’s reactivity and stability under varying conditions?

- Approach :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethyl lactate in ) to assess solvation effects.

- DFT Calculations : Model reaction pathways (e.g., hydrolysis or oxidation) using software like Gaussian.

- Stability Analysis : Evaluate decomposition risks (e.g., oxidation noted in ) via Arrhenius plots or accelerated stability studies .

Q. How do reaction conditions (solvent, catalyst) influence the compound’s synthetic yield?

- Case Study : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in esterification ( ). Catalytic bases (e.g., DIEA) improve deprotonation efficiency.

- Data-Driven Optimization : Use design-of-experiment (DoE) frameworks to test variables (temperature, solvent ratio) and identify optimal conditions .

Handling and Stability

Q. What storage practices mitigate decomposition of this compound?

- Recommendations : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation (). Avoid exposure to light or moisture.

- Monitoring : Regular HPLC analysis to detect degradation products (e.g., carboxylic acid derivatives).

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or purity across studies?

- Root Causes : Varied purification methods (e.g., silica vs. C18 chromatography in vs. 14) or solvent quality.

- Resolution : Replicate protocols with strict control of variables (e.g., reagent grade, humidity). Validate purity via orthogonal methods (NMR + LCMS) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。